molecular formula C18H29N3O4S B2437068 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide CAS No. 897619-07-7

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide

Cat. No.: B2437068
CAS No.: 897619-07-7
M. Wt: 383.51
InChI Key: LILOYNCVZWEPLI-UHFFFAOYSA-N
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Mechanism of Action

Target of Action

The primary target of the compound N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide is acetylcholinesterase (AChE), an important enzyme in the cholinergic system . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for many functions in the body, including muscle movement and cognitive functions .

Mode of Action

This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the synaptic cleft . The increased acetylcholine levels enhance cholinergic neurotransmission, which can ameliorate symptoms associated with conditions like Alzheimer’s disease .

Biochemical Pathways

The action of this compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine . By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This results in enhanced cholinergic neurotransmission, which can have various downstream effects, including improved cognitive function .

Pharmacokinetics

In silico studies suggest that the compound has adequate pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels due to the inhibition of acetylcholinesterase . This can lead to enhanced cholinergic neurotransmission, which can improve cognitive function . In addition, the compound has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Scientific Research Applications

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit acetylcholinesterase and provide neuroprotection sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-15(2)14-18(22)19-8-13-26(23,24)21-11-9-20(10-12-21)16-4-6-17(25-3)7-5-16/h4-7,15H,8-14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILOYNCVZWEPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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